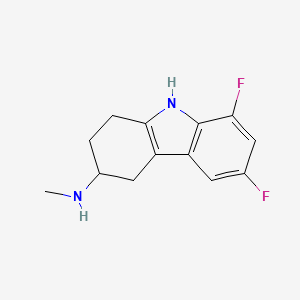

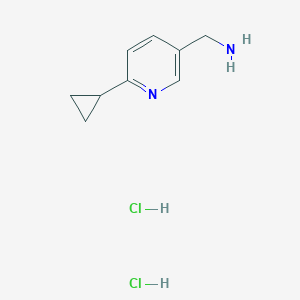

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Overview

Description

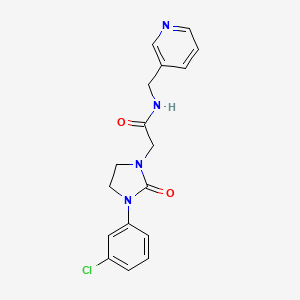

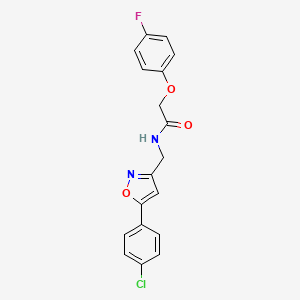

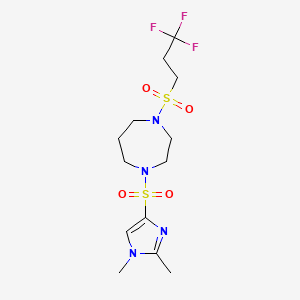

“6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the CAS Number: 40594-20-5 . It has a molecular weight of 236.26 . The IUPAC name for this compound is N-(6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylamine .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications

Asymmetric Synthesis for HPV Treatment

Efficient asymmetric synthesis of N-substituted tetrahydro-1H-carbazol analogs, including ones similar to 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, has been explored for potential treatments of human papillomavirus infections. This process features a key step of asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high stereo-selectivity (Boggs et al., 2007).

Catalyst Development in Asymmetric Reactions

Research has been conducted on using mixtures of ligands in Ir-catalyzed asymmetric reductive amination of tetrahydro-1H-carbazol-1-ones, like those structurally related to this compound. This approach enables one-pot synthesis of biologically active compounds in the tetrahydro-1H-carbazol-1-yl amine series, potentially valuable for pharmaceutical development (Lyubimov et al., 2015).

Photophysics of Carbazole Derivatives

The photophysical properties of compounds structurally related to this compound have been studied, revealing their sensitivity to solvent polarity. This research can guide the development of fluorescence-based sensors and other photonic applications (Ghosh et al., 2013).

Etherification and Amination Reactions

Studies have been conducted on the diastereoselective etherification and amination reactions of tetrahydro-1H-carbazoles. This research informs the synthesis of various 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles, which can be crucial for developing new chemical entities (Abualnaja et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZYUGCBYNFXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

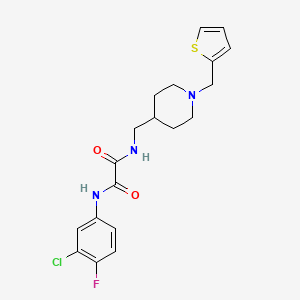

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)

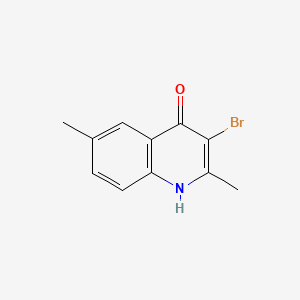

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)